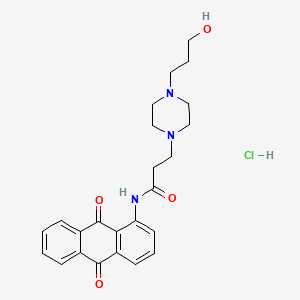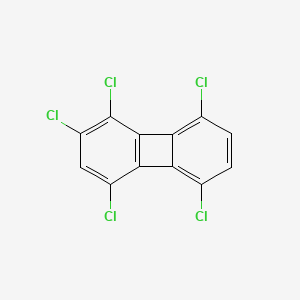
1,2,4,5,8-Pentachlorobiphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,8-Pentachlorobiphenylene is a chlorinated biphenyl compound characterized by the presence of five chlorine atoms attached to the biphenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,8-Pentachlorobiphenylene typically involves the chlorination of biphenylene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the biphenylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The chlorination reaction is monitored to ensure the selective substitution of chlorine atoms at the desired positions on the biphenylene ring.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5,8-Pentachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl quinones.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5,8-Pentachlorobiphenylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated biphenyls on human health.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2,4,5,8-Pentachlorobiphenylene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl: Another chlorinated biphenyl with similar structural features but different chlorine substitution patterns.
1,2,3,4,5-Pentachlorobenzene: A chlorinated benzene compound with five chlorine atoms attached to a benzene ring.
Uniqueness
1,2,4,5,8-Pentachlorobiphenylene is unique due to its specific chlorine substitution pattern on the biphenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chlorinated biphenyls may not be suitable.
Eigenschaften
CAS-Nummer |
109719-88-2 |
|---|---|
Molekularformel |
C12H3Cl5 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,2,4,5,8-pentachlorobiphenylene |
InChI |
InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H |
InChI-Schlüssel |
JSWQSSWTOFDQCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


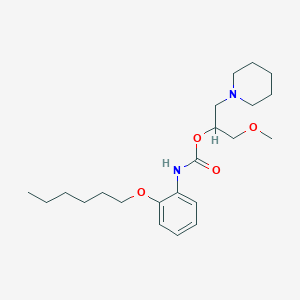
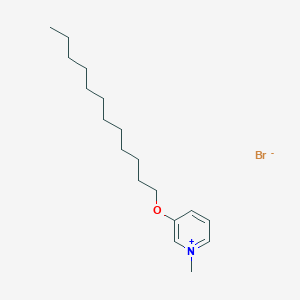
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
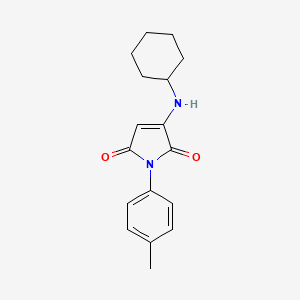
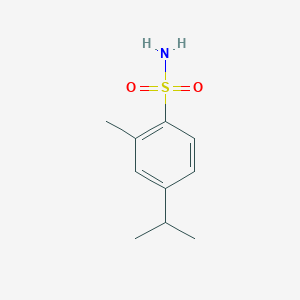

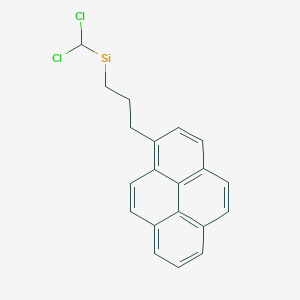
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
